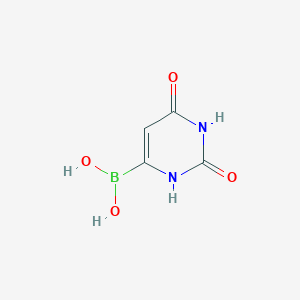

(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)boronic acid

Description

(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)boronic acid is a boronic acid derivative featuring a tetrahydropyrimidine-dione core. This compound combines the unique reactivity of boronic acids with the hydrogen-bonding and tautomeric properties of the pyrimidine-dione scaffold. Boronic acids are widely used in medicinal chemistry due to their ability to form reversible covalent bonds with diols (e.g., sugars) and their role as protease inhibitors, particularly in cancer therapeutics . The tetrahydropyrimidine-dione moiety is structurally analogous to uracil derivatives, which are key components in nucleic acids and bioactive molecules .

Properties

IUPAC Name |

(2,4-dioxo-1H-pyrimidin-6-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BN2O4/c8-3-1-2(5(10)11)6-4(9)7-3/h1,10-11H,(H2,6,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHPVQUJXXSFJHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=O)NC(=O)N1)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70616157 | |

| Record name | (2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70616157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70523-23-8 | |

| Record name | Boronic acid, (1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70523-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70616157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)boronic acid typically involves the reaction of a pyrimidine derivative with a boronic acid reagent. One common method involves the use of barbituric acid as a starting material, which is then reacted with a boronic acid derivative under specific conditions to yield the desired product . The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)boronic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: The boronic acid group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)boronic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)boronic acid involves its interaction with molecular targets and pathways within biological systems. The compound can act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking their activity . This interaction can affect various cellular processes and pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Reactivity and Stability

- Hydrogen Peroxide Reactivity: Unlike 4-nitrophenylboronic acid, which oxidizes cleanly to 4-nitrophenol under basic conditions (pH ~11) , the tetrahydropyrimidine-dione core in the target compound may stabilize the boronic acid group against oxidation due to intramolecular hydrogen bonding.

- Solubility : The sulfonic acid derivative () exhibits superior aqueous solubility compared to the boronic acid analog, which may limit the latter’s bioavailability .

Biological Activity

(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)boronic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, antibacterial effects, and mechanisms of action.

Chemical Structure and Properties

The compound features a boronic acid moiety which is known for its ability to interact with diols and other biological molecules. The molecular structure can be represented as follows:

- Molecular Formula : C₅H₆BNO₃

- Molecular Weight : 139.92 g/mol

Anticancer Activity

Research has indicated that boronic acids can exhibit anticancer properties through various mechanisms. For instance:

- Inhibition of Proteasome Activity : Boronic acids, including derivatives of this compound, have been shown to inhibit the proteasome, leading to the accumulation of pro-apoptotic factors and subsequent cancer cell death .

- Modulation of Signaling Pathways : Studies suggest that these compounds can modulate key signaling pathways involved in cancer progression, such as the NF-kB pathway .

- Case Study : A study demonstrated that a related boronic acid compound significantly inhibited tumor growth in xenograft models of breast cancer by inducing apoptosis in cancer cells .

Antibacterial Activity

Boronic acids have also been studied for their antibacterial properties:

- Mechanism : The antibacterial activity may stem from the ability of boronic acids to inhibit bacterial enzymes critical for cell wall synthesis and metabolism .

- Research Findings : In vitro studies have shown that this compound exhibits activity against various strains of bacteria, including multidrug-resistant strains .

Comparative Table of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anticancer | Inhibition of proteasome | |

| Modulation of NF-kB signaling | ||

| Antibacterial | Inhibition of bacterial enzyme activity | |

| Disruption of cell wall synthesis |

The biological activity of this compound can be attributed to several key mechanisms:

- Binding Interactions : The boronic acid group forms reversible covalent bonds with diols in biological systems, influencing various biochemical pathways.

- Enzyme Inhibition : The compound may inhibit specific enzymes through competitive or non-competitive mechanisms.

- Cellular Uptake : Enhanced cellular uptake due to the unique structural features allows for effective targeting within cells.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)boronic acid?

- Methodological Answer : Synthesis typically involves borylation of a pre-functionalized tetrahydropyrimidine scaffold. A common approach (analogous to methods for related boronic acids) uses tri-n-butylborate in tetrahydrofuran (THF) with magnesium turnings as a catalyst. Protection of reactive groups (e.g., hydroxyls) may precede boronation, followed by deprotection and purification via column chromatography or recrystallization .

Q. Which characterization techniques are critical for structural confirmation?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C/¹¹B NMR to confirm bonding and substituent positions.

- X-ray Crystallography : Use SHELXL for refinement and Mercury for visualization of anisotropic displacement ellipsoids and packing analysis .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and purity.

Q. How is the boronic acid group stabilized during experimental handling?

- Methodological Answer : Boronic acids are prone to hydrolysis; stabilization involves:

- pH Control : Maintain mildly acidic to neutral conditions (pH 6–7) to avoid deprotonation.

- Protection as Esters : Use pinacol or neopentyl glycol esters for storage, regenerating the free acid via hydrolysis before use .

Advanced Research Questions

Q. How does the compound’s reactivity vary in alkaline conditions, and how is this quantified?

- Methodological Answer : Reactivity in alkaline solutions involves equilibrium between trigonal boronic acid (reactive) and tetrahedral boronate (less reactive). Kinetic studies using hydrogen peroxide or ROS (reactive oxygen species) can monitor oxidation rates via ¹H NMR. For example, track conversion to phenol derivatives under controlled pH (e.g., 50% conversion in 5–27 minutes, depending on substituents) .

Q. What strategies enable incorporation into polymeric materials?

- Methodological Answer : Three approaches are validated for boronic acid-containing polymers:

- Direct Polymerization : Use Suzuki-Miyaura cross-coupling with aryl halides under Pd catalysis.

- Protected Monomers : Polymerize boronate esters (e.g., pinacol esters), followed by deprotection.

- Post-Polymerization Modification : Introduce the boronic acid via click chemistry or ester hydrolysis .

Q. How can crystallographic data resolve contradictions in reported catalytic activity?

- Methodological Answer :

- Refinement : Use SHELXL for high-resolution refinement to confirm bond lengths/angles and tautomeric forms.

- Packing Analysis : Mercury’s Materials Module identifies intermolecular interactions (e.g., hydrogen bonds, π-stacking) that influence reactivity .

- Comparative Studies : Overlay crystal structures with analogs to pinpoint steric/electronic differences affecting catalysis.

Q. What methodologies assess enzyme inhibition via reversible diol binding?

- Methodological Answer :

- Affinity Assays : Use alizarin red S (ARS) to rank diol-boronic acid binding affinities.

- Enzyme Kinetics : Monitor inhibition via fluorescence quenching or calorimetry (ITC). For example, track competitive binding to glycoproteins or serine hydrolases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.